molecular formula C12H21NO9 B3125634 N-Acetylneuraminic acid methyl ester CAS No. 32766-94-2

N-Acetylneuraminic acid methyl ester

Cat. No. B3125634
CAS RN: 32766-94-2
M. Wt: 323.3 g/mol
InChI Key: BKZQMWNJESHHSA-PQYSTZNASA-N
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Description

N-Acetylneuraminic acid methyl ester is primarily used as a mimic of the neurotransmitter acetylcholine. It can produce biological effects by binding to acetylcholine receptors in the synaptic cleft. It is commonly used in neurobiology and pharmacology research as a control reagent to simulate the process of neurotransmission . It is often present as the terminal sugar of glycoproteins .


Synthesis Analysis

In a one-pot reaction, acetolysis of some functionalised methyl glycosides of N-acetylneuraminic acid (Neu5Ac) methyl ester provides a direct and efficient entry into the corresponding 2,3-unsaturated (Neu5Ac2en) derivatives .


Molecular Structure Analysis

The molecular formula of N-Acetylneuraminic acid methyl ester is C12H21NO9 . It has a molecular weight of 323.3 . It is also found in complex glycans on mucins and glycoproteins found at the cell membrane .


Chemical Reactions Analysis

Acetolysis of some methyl ketosides of N-acetylneuraminic acid (Neu5Ac) methyl esters, in a one-pot reaction, provides a rapid and efficient access to the corresponding 2,3-unsaturated Neu5Ac (Neu5Ac2en) derivatives .


Physical And Chemical Properties Analysis

N-Acetylneuraminic acid methyl ester is a white to off-white powder . It has a density of 1.51±0.1 g/cm3 (Predicted), a melting point of 193.5-194.5°C, and a boiling point of 693.8±55.0 °C (Predicted) .

Scientific Research Applications

Neuraminidase Inhibition

N-Acetylneuraminic acid methyl ester has been studied for its role as a neuraminidase inhibitor. Research conducted by Kumar et al. (1981) found that derivatives of N-acetylneuraminic acid methyl ester are competitive inhibitors of Arthrobacter sialophilus neuraminidase, which suggests potential applications in inhibiting neuraminidase activity (Kumar et al., 1981).

Crystallographic Analysis

The crystal structure of N-acetylneuraminic acid methyl ester monohydrate has been determined, providing valuable insights into its molecular structure. This analysis, detailed by O'Connell (1973), contributes to the understanding of the compound's properties and potential applications in various scientific fields (O'Connell, 1973).

Microwave-Assisted Synthesis

Chopra et al. (2012) explored the microwave-assisted synthesis of N-acetylneuraminic acid methyl ester, demonstrating a method that achieved high yields and accelerated the glycosidation reaction. This research contributes to more efficient synthesis techniques for this compound (Chopra et al., 2012).

Interaction with Metal Ions

Studies by Czarniecki and Thornton (1977) on the complexation of Ca+2 with N-acetylneuraminic acid methyl ester and its derivatives have provided insights into the compound's interaction with metal ions. This research has implications for understanding the biochemical and physiological roles of N-acetylneuraminic acid methyl ester (Czarniecki & Thornton, 1977).

Mass Spectrometry Analysis

Kamerling et al. (1974) conducted mass spectrometry of derivatives of N-acetylneuraminic acid methyl ester, contributing to the characterization and identification of this type of carbohydrate. The unique fragmentation patterns observed are crucial for the compound's analysis in various scientific applications (Kamerling et al., 1974).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

N-Acetylneuraminic acid methyl ester has been used in a formulation as a drug candidate for treating adverse reactions caused by pathogenic antibodies inducible by COVID-19 virus and vaccines . It has also been used in antibody-cell conjugation (ACC) technology, a new research direction in medicine and biotechnology .

properties

IUPAC Name

methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQMWNJESHHSA-PQYSTZNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-acetylneuraminate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylneuraminic acid methyl ester
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Reactant of Route 5
N-Acetylneuraminic acid methyl ester
Reactant of Route 6
N-Acetylneuraminic acid methyl ester

Citations

For This Compound
172
Citations
AM O'Connell - … Section B: Structural Crystallography and Crystal …, 1973 - scripts.iucr.org
… The stereochemistry of N-acetylneuraminic acid methyl ester is shown diagrammatically in Fig. 1. The py- ranose fragment has the normal chair conformation and dimensions that agree …
Number of citations: 34 scripts.iucr.org
V Kumar, J Kessler, ME Scott, BH Patwardhan… - Carbohydrate …, 1981 - Elsevier
… of N-acetylneuraminic acid methyl ester with suIfuric acid and acetic anhydride at 50 o followed by deacetylation gave 2,3-dehydro-2-deoxy-Nacetylneuraminic acid methyl ester and …
Number of citations: 72 www.sciencedirect.com
K Okamoto, T Kondo, T Goto - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
The acetyl protected 2-deoxy-2, 3-dehydroneuraminic acid methyl ester was functionalized by modifying its 2, 3-double bond to convert it into new glycosyl donors such as 2, 3-dibromo …
Number of citations: 137 www.journal.csj.jp
K Okamoto, T Kondo, T Goto - Tetrahedron letters, 1986 - Elsevier
Glycosylations of 2β-chloro- and 2β-bromo-3β-hydroxy- N -acetylneuraminic acid derivatives with various acceptors such as 6-unprotected glucose, 3-unprotected galactose, and 3′-…
Number of citations: 58 www.sciencedirect.com
K Okamoto, T Kondo, T Goto - Tetrahedron, 1987 - Elsevier
Condensation of the acetyl protected 2-deoxy-2β-halo-3β-hydroxy-N -acetylneuraminic acid methyl ester with various acceptors such as properly protected glucose, galactose, and …
Number of citations: 45 www.sciencedirect.com
RL MCLEAN, M SUTTAJIT, J BEIDLER, RJ WINZLER - academia.edu
… The two analogues could also be detected when periodate oxidation and borohydride reduction were applied to crystalline/3-methoxy-N-acetylneuraminic acid methyl ester. …
Number of citations: 0 www.academia.edu
RL McLean, M Suttajit, J Beidler, RJ Winzler - Journal of Biological …, 1971 - Elsevier
… The two analogues could also be detected when periodate oxidation and borohydride reduction were applied to crystalline β-methoxy-N-acetylneuraminic acid methyl ester. …
Number of citations: 69 www.sciencedirect.com
P Chopra, RJ Thomson, ID Grice, M von Itzstein - Tetrahedron Letters, 2012 - Elsevier
… In conclusion, we have developed and optimised a rapid and convenient method employing microwave irradiation for a facile access to N-acetylneuraminic acid methyl ester (3) in …
Number of citations: 11 www.sciencedirect.com
M Hartmann, E Zbiral - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
2‐Deoxy‐2‐H eq ‐N‐acetylneuraminic acid (1a) has been shown to be a versatile mimic for sialosyl 2‐α‐glycosides to study the hemagglutinin‐sialic acid interaction. Starting with a 4‐…
T Kondo, H Abe, T Goto - Chemistry Letters, 1988 - journal.csj.jp
C 1988 The Chemical Society of Japan Phenylsulfenyl Chloride Adduct of 2-Deoxy-2, 3-dehydro- N-acetylneuraminic Acid Methyl Este Page 1 CHEMISTRY LETTERS, pp. 1657-1660, 1988. C …
Number of citations: 25 www.journal.csj.jp

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